BenchChemオンラインストアへようこそ!

Momelotinib sulfate

ACVR1 inhibition hepcidin regulation iron metabolism

Momelotinib sulfate is the only JAK inhibitor with dual JAK1/JAK2 (IC50=11/18 nM) and ACVR1 (IC50=29 nM) inhibition, uniquely suppressing hepcidin via BMP6/ACVR1/SMAD and IL-6/JAK/STAT3 pathways to preserve erythropoiesis. Essential for myelofibrosis anemia research and JAK inhibitor comparative studies. Procure for consistent dual-target activity in preclinical anemia models and clinical trial material sourcing.

Molecular Formula C23H26N6O10S2
Molecular Weight 610.6 g/mol
CAS No. 1056636-06-6
Cat. No. B1139419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomelotinib sulfate
CAS1056636-06-6
SynonymsN-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;  sulfuric acid
Molecular FormulaC23H26N6O10S2
Molecular Weight610.6 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4)
InChIKeyXJGPMRGWDSQVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Momelotinib Sulfate (CAS 1056636-06-6) Technical Overview for Research and Procurement


Momelotinib sulfate (CAS 1056636-06-6) is the sulfate salt formulation of momelotinib, an ATP-competitive small-molecule kinase inhibitor with a molecular weight of 610.62 g/mol and molecular formula C23H26N6O10S2 . The compound exhibits solubility of 150-220 mg/mL in DMSO and 90-100 mg/mL in water at 25°C, with recommended storage at -20°C for long-term stability . Momelotinib demonstrates potent inhibition of Janus kinase 1 (JAK1) and JAK2 with IC50 values of 11 nM and 18 nM respectively, exhibiting approximately 10-fold selectivity over JAK3 (IC50 = 155 nM) . Critically, momelotinib is distinguished from other JAK inhibitors by its additional inhibition of activin A receptor type I (ACVR1/ALK2) with an IC50 of 15 nM , a target engagement that confers unique erythropoietic benefits not shared by ruxolitinib or fedratinib [1]. The compound is the active pharmaceutical ingredient in the FDA-approved drug Ojjaara (momelotinib dihydrochloride) indicated for intermediate- or high-risk myelofibrosis in adults with anemia [2].

Why JAK Inhibitor Class Substitution Cannot Be Justified: Momelotinib Sulfate Differentiation Rationale


Despite sharing JAK1/2 inhibition as a common mechanism with ruxolitinib and fedratinib, momelotinib sulfate possesses a fundamentally distinct pharmacological profile that precludes class-based substitution. While all approved JAK inhibitors effectively reduce splenomegaly and symptom burden in myelofibrosis [1], they diverge substantially in their hematologic safety profiles and target selectivity. Ruxolitinib and fedratinib are associated with worsening anemia, with grade 3/4 anemia rates of 45.2% and 43% respectively, creating a significant clinical challenge given that approximately one-third of myelofibrosis patients present with anemia at diagnosis and nearly all develop transfusion-dependent anemia with disease progression [2]. Momelotinib's unique ACVR1 inhibition—a target not engaged by ruxolitinib or fedratinib—suppresses hepatic hepcidin production, increases iron mobilization, and stimulates erythropoiesis [3]. This dual JAK1/2-ACVR1 inhibition translates to a grade 3/4 anemia rate of only 13.6% [4] and demonstrable transfusion independence benefits absent in other JAK inhibitors. For research applications requiring consistent pharmacokinetic-pharmacodynamic relationships, substituting momelotinib sulfate with alternative JAK inhibitors would confound experimental interpretation due to these mechanistically distinct effects on iron metabolism and erythropoiesis [5].

Momelotinib Sulfate Comparative Evidence: Quantified Differentiation from JAK Inhibitor Class Members


ACVR1 Target Engagement: The Mechanism Underlying Anemia Differentiation

Momelotinib inhibits ACVR1/ALK2 with an IC50 of 15 nM , a target engagement that is absent in ruxolitinib and fedratinib [1]. In preclinical studies using a rat model of anemia of chronic disease, momelotinib treatment normalized hemoglobin and red blood cell numbers through direct inhibition of ACVR1-mediated hepcidin production, whereas ruxolitinib demonstrated no inhibitory activity on this pathway [2]. Binding affinity measurements confirm this differentiation: momelotinib exhibits a Kd of 8.6 nM for ACVR1 compared to 38 nM for its major metabolite M21 [3]. In phase 2 clinical studies, momelotinib treatment was associated with marked reduction in serum hepcidin levels and increased markers of iron availability and erythropoiesis in transfusion-dependent anemia patients [4].

ACVR1 inhibition hepcidin regulation iron metabolism erythropoiesis

Transfusion Independence vs. Ruxolitinib: SIMPLIFY-1 Phase 3 Data

In the phase 3 SIMPLIFY-1 trial (NCT01969838) comparing momelotinib against ruxolitinib in JAK inhibitor-naïve myelofibrosis patients, momelotinib achieved a transfusion independence rate of 66% compared to 49% for ruxolitinib, representing a 17% absolute improvement [1]. The trial met its primary endpoint by proving non-inferiority to ruxolitinib in spleen volume response while demonstrating significant improvements in transfusion independence rates [2]. This benefit is mechanistically linked to momelotinib's ACVR1 inhibition and subsequent suppression of hepcidin, which is not shared by ruxolitinib [3]. A network meta-analysis of nine randomized controlled trials with 2,340 participants confirmed that momelotinib and pacritinib were associated with a decreased risk of grade 3/4 anemia compared to other JAK inhibitors [4].

transfusion independence myelofibrosis anemia phase 3 trial

Grade 3/4 Anemia Incidence: Class-Leading Hematologic Safety Profile

A comprehensive comparison of approved JAK inhibitors reveals momelotinib's substantially lower grade 3/4 anemia incidence of 13.6% compared to 45.2% for ruxolitinib, 43% for fedratinib, and 17% for pacritinib [1]. This represents an absolute reduction of 31.6% versus ruxolitinib and 29.4% versus fedratinib. The network meta-analysis of 2,340 patients across nine randomized controlled trials confirmed that momelotinib and pacritinib were associated with a significantly decreased risk of grade 3/4 anemia compared to other JAK inhibitors [2]. This differentiated safety profile is a direct consequence of momelotinib's dual JAK1/2-ACVR1 inhibition, which maintains erythropoiesis through hepcidin suppression while achieving therapeutic spleen and symptom responses [3]. Notably, ruxolitinib actually worsens anemia, particularly in the first 6 months of treatment, due to its lack of ACVR1 inhibition [4].

anemia hematologic toxicity JAK inhibitor comparative safety

MOMENTUM Phase 3: Symptom and Spleen Superiority vs. Danazol in Anemic Patients

The international, double-blind, randomized, controlled phase 3 MOMENTUM trial (NCT04173494) enrolled 195 patients across 107 sites in 21 countries and compared momelotinib (200 mg orally once daily) against danazol (300 mg twice daily) in JAK inhibitor-exposed, symptomatic patients with anemia and intermediate- or high-risk myelofibrosis [1]. At week 24, momelotinib achieved a Myelofibrosis Symptom Assessment Form total symptom score response rate (≥50% reduction) of 25% (32 of 130 patients) compared to 9% (6 of 65 patients) for danazol, representing a 16% absolute improvement (95% CI 6-26, p=0.0095) [2]. The trial met all key endpoints at week 24, demonstrating symptom, spleen, and anemia benefits with momelotinib versus danazol, with durable responses maintained through week 48 [3]. Additionally, grade 3/4 anemia by laboratory values occurred in 61% of momelotinib-treated patients versus 75% in the danazol group [4].

MOMENTUM trial JAK inhibitor-exposed symptom response danazol comparison

JAK1/JAK2/ACVR1 Binding Affinity Profile: Differentiated Target Engagement

Binding affinity measurements from the SIMPLIFY-1 substudy reveal momelotinib's differentiated target engagement profile: JAK1 Kd = 28 nM, JAK2 Kd = 0.13 nM, and ACVR1 Kd = 8.6 nM [1]. The exceptionally high JAK2 binding affinity (Kd 0.13 nM) substantially exceeds that of its major metabolite M21 (JAK2 Kd = 0.79 nM) and underpins potent JAK-STAT pathway inhibition [2]. In functional cellular assays, momelotinib inhibits IL-6-stimulated, JAK1/2-mediated phosphorylation of STAT3 with an EC50 of 259 nM and TPO-stimulated, JAK2-mediated phosphorylation of STAT5 with an EC50 of 60 nM [3]. Critically, momelotinib also inhibits BMP6-stimulated hepcidin RNA expression with an EC50 of 652 nM, demonstrating functional ACVR1 pathway antagonism that is unique among JAK inhibitors [4]. The ATP-competitive mechanism yields IC50 values of 11 nM for JAK1 and 18 nM for JAK2 with approximately 10-fold selectivity over JAK3 (IC50 = 155 nM) .

JAK1 binding JAK2 binding ACVR1 binding Kd values target selectivity

Regulatory Differentiation: FDA Approval for Myelofibrosis with Anemia

On September 15, 2023, the FDA approved momelotinib (brand name Ojjaara) for the treatment of intermediate- or high-risk myelofibrosis in adults with anemia, including primary myelofibrosis and secondary myelofibrosis (post-polycythemia vera and post-essential thrombocythemia) [1]. This approval was subsequently expanded in 2025 to include both newly diagnosed and previously treated myelofibrosis patients with anemia, surpassing the expected second-line only indication [2]. Momelotinib is the first and only treatment specifically indicated for myelofibrosis patients with anemia [3]. This regulatory distinction is based on the anemia-specific benefits demonstrated in the SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM phase 3 trials [4]. In contrast, ruxolitinib and fedratinib carry warnings for treatment-emergent anemia and have no anemia-specific indication [5]. The compound is protected by four patents and has 104 patent family members in 35 countries, with a loss of exclusivity date associated with the treatment of myelofibrosis with anemia [6].

FDA approval anemia indication Ojjaara regulatory differentiation

Momelotinib Sulfate: Evidence-Backed Research and Industrial Application Scenarios


Myelofibrosis Research Requiring Anemia-Directed JAK Inhibition

For investigators studying myelofibrosis in cytopenic patient populations or preclinical models where anemia confounds therapeutic assessment, momelotinib sulfate is the only JAK inhibitor that simultaneously reduces splenomegaly, improves constitutional symptoms, and provides transfusion independence benefits [1]. Based on SIMPLIFY-1 data demonstrating 66% transfusion independence versus 49% for ruxolitinib [2], and the 13.6% grade 3/4 anemia rate compared to 45.2% for ruxolitinib [3], this compound enables sustained dosing and reduces experimental attrition due to hematologic toxicity. The ACVR1-mediated hepcidin suppression mechanism (IC50 = 15 nM) provides a validated target engagement biomarker for pharmacokinetic-pharmacodynamic correlation studies.

Iron Metabolism and Hepcidin Signaling Pathway Studies

Momelotinib sulfate serves as a unique chemical probe for investigating ACVR1/ALK2-mediated hepcidin regulation and iron mobilization in anemia of chronic disease models [1]. Unlike ruxolitinib, which lacks ACVR1 inhibitory activity [2], momelotinib directly suppresses BMP6-stimulated hepcidin RNA expression (EC50 = 652 nM) [3]. Preclinical studies in rat models have validated that momelotinib normalizes hemoglobin and red blood cell numbers through this pathway . Researchers studying iron-restricted erythropoiesis, functional iron deficiency, or inflammation-induced anemia can use this compound as a positive control for ACVR1-dependent hepcidin suppression while maintaining JAK-STAT inhibition.

JAK Inhibitor Sequencing and Resistance Mechanism Studies

Given that 78.5% of patients in real-world cohorts received prior JAK inhibitor therapy (primarily ruxolitinib) before initiating momelotinib [1], this compound is essential for studies investigating JAK inhibitor sequencing strategies and mechanisms of ruxolitinib resistance. In JAK inhibitor-exposed patients, momelotinib achieved an overall response rate of 70.6% at 3 months and 85.7% at 6 months [2], demonstrating efficacy in populations where ruxolitinib has failed. The MOMENTUM trial's 16% absolute improvement in symptom response versus danazol (25% vs. 9%, p=0.0095) in JAK inhibitor-exposed, anemic patients [3] provides a robust comparative benchmark for research programs evaluating post-ruxolitinib therapeutic strategies.

Comparative Pharmacology Studies with Pacritinib in Cytopenic Populations

For research programs comparing JAK inhibitors in cytopenic myelofibrosis, momelotinib sulfate and pacritinib serve complementary but distinct roles based on their differential cytopenia profiles [1]. Momelotinib is indicated for myelofibrosis with anemia (grade 3/4 anemia 13.6%, thrombocytopenia 18.7%) [2], while pacritinib is approved for myelofibrosis with thrombocytopenia (platelets <50,000/μL) [3]. A matching-adjusted indirect comparison found no statistically significant differences between agents in thrombocytopenic populations, though all endpoints nominally favored pacritinib . For experimental designs requiring side-by-side evaluation of anemia-directed versus thrombocytopenia-directed JAK inhibition, these compounds provide mechanistically distinct comparators within the same therapeutic class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Momelotinib sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.